molecular formula C19H19NO4 B2990611 N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034250-97-8

N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2990611
CAS No.: 2034250-97-8
M. Wt: 325.364
InChI Key: HOZGECFABMHKLZ-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is an organic compound that features a bifuran moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenol derivatives.

    Substitution: Carboxylic acids and amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the bifuran and methoxyphenyl groups. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-15-7-4-14(5-8-15)6-11-19(21)20-13-16-9-10-18(24-16)17-3-2-12-23-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZGECFABMHKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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